Diprogulic Acid

Vue d'ensemble

Description

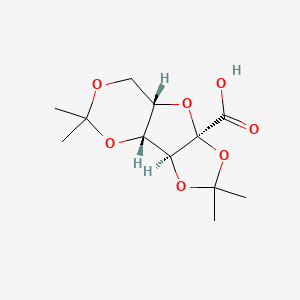

Diprogulic acid, also known as dikegulac acid, is a chemical compound with the molecular formula C12H18O7. It is a precursor used in the commercial production of ascorbic acid (vitamin C). In agriculture, its sodium salt, dikegulac sodium, is used as a plant growth regulator, primarily as a branching agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diprogulic acid can be synthesized through the oxidation of diacetone-2-ketogulonic acid. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced through a multi-step process that involves the protection of hydroxyl groups in the starting material, followed by selective oxidation and deprotection steps. The process is optimized to maximize yield and purity while minimizing the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions

Diprogulic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce different derivatives.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetone, methanol, water.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be used in further chemical synthesis or as intermediates in industrial processes .

Applications De Recherche Scientifique

Chemical and Biological Applications

1. Precursor in Ascorbic Acid Synthesis

Diprogulic acid serves as a precursor in the synthesis of ascorbic acid (vitamin C), which is vital for various biological functions. The compound's ability to participate in biochemical reactions makes it a valuable asset in organic chemistry and pharmaceutical industries .

2. Plant Growth Regulation

Dikegulac is primarily used as a plant growth regulator. It inhibits DNA synthesis in the apical meristems of plants, leading to reduced apical dominance and promoting lateral branching. This property makes it particularly useful for enhancing the bushiness of ornamental plants and improving yields in agricultural practices .

3. Research on Cellular Mechanisms

Studies have shown that this compound can partially suppress cell division in isolated tobacco protoplasts, indicating its potential role in understanding cellular mechanisms and metabolic functions . Higher concentrations can cause cytoplasmic damage, providing insights into cellular responses to external compounds.

Industrial Applications

1. Agricultural Chemicals

Dikegulac sodium, the sodium salt form of this compound, is widely used in the production of plant growth regulators. It is employed for "chemical pinching" techniques on potted ornamentals, hedges, shrubs, and trees to create denser growth habits .

2. Potential Therapeutic Uses

The antioxidant properties of this compound are being investigated for potential therapeutic applications. Its effects on plant growth may also translate into beneficial effects on human health through dietary sources of ascorbic acid .

Study 1: Impact on Highbush Blueberry Production

A study assessed the effects of dikegulac on highbush blueberry nursery plants. The results indicated that dikegulac-treated plants developed significantly more shoots compared to controls, enhancing propagation efficiency. However, it also limited shoot elongation and reduced leaf blade size in certain cultivars, demonstrating its dual role in promoting branching while controlling growth .

Study 2: Ginkgo Biloba Fruiting Control

In an urban forestry application, dikegulac sodium was used to suppress fruiting in female Ginkgo biloba trees. Despite initial expectations, the treatment failed to prevent fruit maturation, highlighting challenges associated with using chemical growth regulators in practical settings .

Mécanisme D'action

Diprogulic acid exerts its effects by inhibiting DNA synthesis in plants. When taken up by a plant, dikegulac sodium is translocated to its apical meristems, where it inhibits DNA synthesis. This suppression of apical dominance stimulates lateral branching, resulting in a bushier growth habit .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diacetone-2-ketogulonic acid

- Oxogulonic acid diacetonide

- Sodium dikegulac

- Sodium diprogulate

Uniqueness

Diprogulic acid is unique due to its dual role as a precursor in ascorbic acid production and as a plant growth regulator. Its ability to inhibit DNA synthesis and promote lateral branching in plants distinguishes it from other similar compounds .

Activité Biologique

Diprogulic acid, also known as dikegulic acid, is a compound primarily recognized for its applications in agriculture as a plant growth regulator. Its biological activity has been the subject of various studies, particularly focusing on its effects on plant growth, development, and physiological processes.

This compound is chemically defined as 2,3:4,6-di-O-isopropylidene-α-L-xylo-2-hexulofuranosonic acid. It functions by inhibiting DNA synthesis in plants, which leads to the suppression of apical dominance and promotes lateral branching. This mechanism is crucial for achieving a bushier growth habit in treated plants. When applied, this compound is translocated to the apical meristems where it exerts its inhibitory effects on cell division and elongation .

Applications in Agriculture

This compound's sodium salt, dikegulac sodium, is widely used in agricultural practices. It can be applied via foliar sprays or trunk injections and is effective in controlling the growth patterns of various crops. The following table summarizes its applications and effects:

| Application | Effect | Method of Application |

|---|---|---|

| Plant Growth Regulation | Inhibits apical dominance; stimulates branching | Foliar spray, trunk injection |

| Crop Management | Controls flowering and fruiting | Foliar spray |

| Nursery Production | Enhances shoot proliferation | Foliar spray |

Research Findings

Several studies have documented the biological effects of this compound on different plant species:

- Blueberry Cultivation : A study assessed the impact of this compound on highbush blueberry cultivars. The results indicated that treated plants developed significantly more shoots, enhancing their potential for propagation. However, it also limited shoot elongation in certain cultivars, suggesting a selective response based on genetic factors .

- Amino Acid Uptake : Research using Solanum nigrum suspension cultures demonstrated that this compound inhibits amino acid uptake into cells rapidly. This inhibition precedes any effects on protein synthesis, indicating a primary action at the cellular level .

- Phytotoxicity : While this compound is effective for promoting desired growth patterns, it can also lead to phytotoxicity at higher concentrations. Symptoms include chlorosis and stunted growth, which can result in crop loss if not managed properly .

Case Study 1: Urban Forestry Application

In Washington D.C., an attempt to suppress the fruiting of female Ginkgo biloba trees using dikegulac sodium was unsuccessful, leading to significant public discontent due to the foul smell from the fallen fruit. This case highlighted both the potential and limitations of using this compound in urban forestry settings .

Case Study 2: Blueberry Nursery Trials

In trials conducted on three highbush blueberry cultivars ('Bluecrop', 'Brigitta blue', 'Darrow'), the application of dikegulac resulted in varied responses concerning shoot proliferation and leaf growth. The study emphasized that while dikegulac could enhance cutting production through increased shoot numbers, it also necessitated careful management to avoid adverse effects on leaf size and chlorophyll content .

Propriétés

IUPAC Name |

(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8/h6-8H,5H2,1-4H3,(H,13,14)/t6-,7+,8-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCBATIDXGJRMF-FLNNQWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047454 | |

| Record name | Diprogulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18467-77-1 | |

| Record name | 2,3:4,6-di-O-Isopropylidene-2-keto-L-gulonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18467-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diprogulic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018467771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diprogulic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diprogulic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROGULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3981541LXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dikegulac affect plant growth?

A1: Dikegulac primarily acts as a plant growth regulator by temporarily arresting apical development. [] This leads to a reduction in apical dominance, encouraging the outgrowth of axillary buds and resulting in increased lateral branching. [, ]

Q2: What are the visible effects of dikegulac application on plants?

A2: Dikegulac application can manifest in various ways, including:

- Increased Branching: A significant increase in the number of lateral branches. [, , , , , , , , , , , ]

- Reduced Height: Suppression of apical growth, leading to shorter plants. [, , , , , , , , , , , ]

- Foliar Changes: Transient chlorosis (yellowing) or convolution of leaves, particularly those developing directly after treatment. [, , ] These effects often disappear as the plant recovers.

- Delayed Flowering: In some cases, dikegulac application can delay the onset of flowering. [, , ]

Q3: Does dikegulac affect flower or fruit development?

A3: While primarily influencing vegetative growth, dikegulac can impact reproductive development:

- Flower Number: Studies show varied results, with some reporting increases [, , , ] and others showing decreases or no effect [, , , ] depending on the species, cultivar, and application timing.

- Flower Size: Dikegulac can reduce bract size in Bougainvillea, particularly at higher concentrations and specific environmental conditions. [, ]

Q4: What is the molecular formula and weight of dikegulac?

A4: The molecular formula of dikegulac is C18H26O8, and its molecular weight is 370.4 g/mol.

Q5: Is there any spectroscopic data available for dikegulac?

A5: While the provided research papers do not delve into detailed spectroscopic analysis, this information can be found in chemical databases and scientific literature focused on its structural characterization.

Q6: Are there specific formulation strategies to enhance dikegulac's effectiveness?

A7: The research primarily focuses on applying dikegulac as a foliar spray, often utilizing aqueous solutions with varying concentrations. [1-29] Combining dikegulac with other plant growth regulators or herbicides has been explored to enhance specific effects, such as leafy spurge control. []

Q7: What are the known toxicological effects of dikegulac?

A8: While the research primarily focuses on dikegulac's efficacy as a plant growth regulator, it does acknowledge potential phytotoxic effects, including leaf chlorosis and growth inhibition, particularly at higher concentrations. [, , , , , , , , ] Further research and safety data sheets are crucial for understanding potential risks to humans, animals, and the environment.

Q8: What is the environmental fate of dikegulac?

A8: The research papers do not specifically address the environmental degradation and impact of dikegulac. Further investigation is necessary to determine its persistence in the environment, potential for bioaccumulation, and effects on non-target organisms.

Q9: What are the main research areas related to dikegulac?

A9: Research on dikegulac primarily focuses on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.